molecular formula C15H16N6O2 B11042958 ethyl {5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetate

ethyl {5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetate

Cat. No.: B11042958
M. Wt: 312.33 g/mol
InChI Key: ZZSCDCQAIRHGKG-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the tetraazole ring: This can be done by cyclization reactions involving azide and nitrile compounds.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Amberlyst-70 can be used to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. The pyrazole and tetraazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE is unique due to its combination of pyrazole, phenyl, and tetraazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

ethyl 2-[5-(4-methyl-3-pyrazol-1-ylphenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C15H16N6O2/c1-3-23-14(22)10-21-18-15(17-19-21)12-6-5-11(2)13(9-12)20-8-4-7-16-20/h4-9H,3,10H2,1-2H3

InChI Key

ZZSCDCQAIRHGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)C)N3C=CC=N3

Origin of Product

United States

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